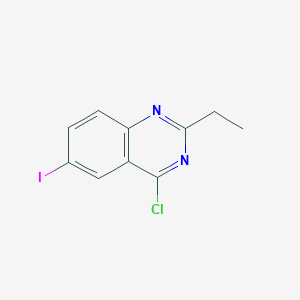

4-Chloro-2-ethyl-6-iodoquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClIN2 |

|---|---|

Molecular Weight |

318.54 g/mol |

IUPAC Name |

4-chloro-2-ethyl-6-iodoquinazoline |

InChI |

InChI=1S/C10H8ClIN2/c1-2-9-13-8-4-3-6(12)5-7(8)10(11)14-9/h3-5H,2H2,1H3 |

InChI Key |

YKJHLDQTFAVUGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)I)C(=N1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of C2-Ethyl Substitution in Quinazoline-Based Anticancer Agents: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1] Its versatile structure has given rise to a multitude of potent kinase inhibitors, including several FDA-approved drugs.[2] While much attention has been focused on substitutions at the C4, C6, and C7 positions, the substituent at the C2 position plays a critical, albeit sometimes subtle, role in modulating the pharmacological profile of these compounds. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-ethyl substituted quinazolines, offering insights into their synthesis, biological evaluation, and the nuanced impact of this specific alkyl group on anticancer activity.

The Quinazoline Core: A Privileged Scaffold in Oncology

Quinazoline-based compounds have demonstrated remarkable success as inhibitors of key signaling proteins involved in cancer progression, most notably receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] These enzymes are often dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. The 4-anilinoquinazoline framework, in particular, has proven to be an exceptional pharmacophore for targeting the ATP-binding site of these kinases.

The core structure of a 2-substituted quinazoline is depicted below:

Caption: General structure of a substituted quinazoline, highlighting the key positions for modification.

The Influence of the 2-Ethyl Substituent: A Subtle Modulator of Activity

While large aromatic or heterocyclic groups at the C2 position have been extensively explored, the impact of small alkyl groups like ethyl is less documented but equally important for fine-tuning the properties of a drug candidate.

Direct Comparison with Other C2-Substituents

A key study investigating quinazoline derivatives with substitutions at the N3 and C2 positions provided a direct comparison between a 2-ethyl and a 2-ethyl acetate group. The research revealed that the presence of the ethyl acetate fragment was crucial for enhancing anticancer efficacy, while the ethyl group alone did not have a notable impact on the antiproliferative activity.[4] This suggests that while the ethyl group is well-tolerated, the addition of a polar, hydrogen-bond accepting moiety like the acetate group can significantly improve biological activity.

Another study on multi-target inhibitors found that the presence of bulk at the C2-position is important for activity against receptor tyrosine kinases.[5] Comparing a 2-H substituted compound with 2-CH3 and 2-Cl substituted analogs, the 2-H compound showed a significant loss in potency. While this study did not include a 2-ethyl analog, it supports the hypothesis that a substituent larger than hydrogen at the C2 position is beneficial for kinase inhibition.

General Trends for C2-Alkyl Substitution

The collective evidence from various studies points to several general trends regarding C2-alkylation of the quinazoline scaffold in the context of anticancer activity:

-

Steric Bulk: A certain degree of steric bulk at the C2 position appears to be favorable for interaction with the ATP-binding pocket of many kinases. This is likely due to the occupation of a hydrophobic sub-pocket, leading to enhanced binding affinity.

-

Hydrophobicity: The hydrophobic nature of the ethyl group can contribute to favorable van der Waals interactions within the target protein.

-

Metabolic Stability: Alkyl groups can influence the metabolic stability of the compound, and the ethyl group is generally considered to be relatively stable.

-

Fine-Tuning of Potency: While not always the primary driver of potency, the C2-alkyl group can serve as a fine-tuning element to optimize the overall activity profile of a lead compound.

Synthesis of 2-Ethyl Substituted Quinazolines

The synthesis of 2-ethyl substituted quinazolin-4(3H)-ones, a common precursor for further derivatization, can be achieved through several established methods. A prevalent approach involves the condensation of an anthranilic acid derivative with an appropriate precursor for the 2-ethyl group.

General Synthetic Pathway

Caption: A common synthetic route to 2-ethyl substituted quinazolines.

Experimental Protocol: Synthesis of 2-Ethylquinazolin-4(3H)-one

This protocol outlines a general procedure for the synthesis of the 2-ethylquinazolin-4(3H)-one core, which can then be further modified, for example, by chlorination at the C4 position followed by nucleophilic substitution to introduce an anilino group.

Step 1: Acylation of Anthranilic Acid

-

To a stirred solution of anthranilic acid in a suitable solvent (e.g., pyridine or dioxane), slowly add propionyl chloride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash the solid with water and dry to obtain N-propionylanthranilic acid.

Step 2: Cyclization to form the Benzoxazinone

-

Reflux the N-propionylanthranilic acid obtained in Step 1 with acetic anhydride for 2-3 hours.

-

Remove the excess acetic anhydride under reduced pressure.

-

The resulting residue, 2-ethyl-4H-3,1-benzoxazin-4-one, can often be used in the next step without further purification.

Step 3: Formation of 2-Ethylquinazolin-4(3H)-one

-

Dissolve the 2-ethyl-4H-3,1-benzoxazin-4-one in a suitable solvent such as ethanol.

-

Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and collect the precipitated 2-ethylquinazolin-4(3H)-one by filtration. The product can be recrystallized from a suitable solvent like ethanol.

Biological Evaluation and Data Presentation

The anticancer activity of 2-ethyl substituted quinazolines is typically evaluated through a series of in vitro assays.

In Vitro Cytotoxicity Assays

The most common method to assess the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Experimental Protocol: MTT Assay

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-ethyl substituted quinazoline derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

Kinase Inhibition Assays

To determine the specific molecular targets of these compounds, in vitro kinase inhibition assays are performed. These assays measure the ability of the compounds to inhibit the enzymatic activity of specific kinases, such as EGFR and VEGFR-2.

Data Summary Table

| Compound ID | C2-Substituent | Target/Cell Line | IC50 (µM) | Reference |

| 1 | -CH2CH3 | A-549 | > 10 | [4] |

| 2 | -CH2COOCH2CH3 | A-549 | 0.59 ± 0.01 | [4] |

| 2 | EGFR | 0.0694 ± 0.00155 | [4] | |

| 2 | VEGFR-2 | 0.1894 ± 0.00566 | [4] |

This table illustrates the significant increase in potency when the 2-ethyl group is functionalized with an acetate moiety.

Conclusion and Future Perspectives

The 2-ethyl substituent on the quinazoline scaffold serves as a valuable, albeit subtle, modulator of anticancer activity. While it may not be the primary determinant of potency in all cases, its steric and hydrophobic properties can contribute to enhanced binding at the target site. The available data suggests that a substituent at the C2 position is generally preferred over hydrogen for kinase inhibition.

Future research in this area should focus on a systematic evaluation of a homologous series of 2-alkyl substituted quinazolines to provide a clearer and more quantitative understanding of the role of the ethyl group. Such studies would be invaluable for the rational design of next-generation quinazoline-based anticancer agents with improved potency, selectivity, and pharmacokinetic properties. The synthetic methodologies are well-established, paving the way for the exploration of a wider range of C2-substituted analogs.

References

-

Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-8. [Link]

-

Desai, N. C., Bhatt, N., & Somani, H. (2015). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Bioorganic & Medicinal Chemistry Letters, 25(23), 5446-5450. [Link]

-

Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry, 8(1), 282-290. [Link]

-

Gollapalli, N. R. (2015). Quinazoline: unique and versatile pharmacophore in the field of cancer. Indo American Journal of Pharmaceutical Sciences, 2(4), 827-832. [Link]

-

Hassan, G. S., Kadry, H. H., Serry, A. M., & Ali, M. M. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5530. [Link]

-

Hsieh, M. C., Yang, C. N., & Chen, C. M. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Chemical & Pharmaceutical Bulletin, 53(8), 1014-1017. [Link]

-

Kovalska, V., Kryvokhyzha, M., & Vovk, M. (2017). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[6][7][8]triazolo[1,5-c]quinazolines. Molecules, 22(11), 1935. [Link]

-

Le, N. T., Nguyen, T. T. H., & Le, T. H. (2015). Synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. Vietnam Journal of Chemistry, 53(2e), 127-131. [Link]

-

Li, J., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Medicinal Chemistry. [Link]

-

Mosa, M. N., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Journal of Taibah University for Science, 11(6), 996-1006. [Link]

-

Mphahlele, M. J., & Malindisa, S. (2018). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 23(12), 3241. [Link]

-

Nathubhai, A., et al. (2016). Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. European Journal of Medicinal Chemistry, 118, 336-347. [Link]

-

Pan, Z., et al. (2011). Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1836-1840. [Link]

-

Patel, V. R., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 701. [Link]

-

Ravez, S., et al. (2015). Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. Med chem, 5(2), 067-076. [Link]

-

Reddy, T. S., et al. (2013). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 56(21), 8481-8495. [Link]

-

Sharma, A., et al. (2021). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. ACS Omega, 6(12), 8249-8261. [Link]

-

Singh, A., & Sharma, P. (2023). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]

-

Singh, R. K., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(4), 105650. [Link]

-

Solomon, V. R., & Lee, H. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences, 30(3), 263-285. [Link]

-

Taha, M. O., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3043. [Link]

-

Tiwari, R. K., & Singh, V. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 701. [Link]

-

Wang, D., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry, 22(2), 709-719. [Link]

-

Wu, X., et al. (2010). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Current Medicinal Chemistry, 17(23), 2483-2503. [Link]

Sources

- 1. iajps.com [iajps.com]

- 2. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

4-Chloro-2-ethyl-6-iodoquinazoline molecular weight and formula

An In-depth Technical Guide to 4-Chloro-2-ethyl-6-iodoquinazoline: Physicochemical Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a substituted quinazoline of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, a proposed synthetic route, and its potential therapeutic applications.

The quinazoline scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its versatile biological activity.[1][2] Modifications to the quinazoline ring system, such as the introduction of halogen and alkyl substituents, can significantly modulate the pharmacological profile of the resulting compounds.[3] this compound represents a unique combination of such substitutions, making it a promising candidate for further investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The molecular formula was deduced by the addition of a 2-ethyl group to the known structure of 4-chloro-6-iodoquinazoline, and the molecular weight was calculated based on this deduced formula.

| Property | Value |

| Molecular Formula | C₁₀H₈ClIN₂ |

| Molecular Weight | 318.54 g/mol |

| CAS Number | 351426-09-0[4] |

| Appearance (Predicted) | Off-white to pale yellow solid |

| Solubility (Predicted) | Soluble in organic solvents like DMSO, DMF |

Proposed Synthesis Pathway

A potential starting material for this synthesis is 2-amino-5-iodobenzoic acid. The synthesis could proceed through the formation of an N-acylated intermediate, which then undergoes cyclization to yield the corresponding 2-ethyl-6-iodoquinazolin-4(3H)-one. The final step would involve the chlorination of the quinazolinone to afford the target compound.

Experimental Protocol: A Proposed Synthesis

-

Step 1: N-Propionylation of 2-Amino-5-iodobenzoic Acid.

-

To a stirred solution of 2-amino-5-iodobenzoic acid in a suitable solvent (e.g., pyridine or dioxane), add propionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the mixture into ice-water and acidify with dilute HCl to precipitate the product, 2-(propionamido)-5-iodobenzoic acid.

-

Filter, wash with water, and dry the crude product.

-

-

Step 2: Cyclization to 2-Ethyl-6-iodoquinazolin-4(3H)-one.

-

Heat the crude 2-(propionamido)-5-iodobenzoic acid with an excess of formamide or another suitable cyclizing agent at 150-160 °C for 2-3 hours.

-

Alternatively, the cyclization can be achieved by heating with acetic anhydride to form a benzoxazinone intermediate, followed by reaction with ammonia.

-

Cool the reaction mixture and triturate with a suitable solvent (e.g., ethanol) to induce crystallization.

-

Filter the solid, wash with cold ethanol, and dry to obtain 2-ethyl-6-iodoquinazolin-4(3H)-one.

-

-

Step 3: Chlorination to this compound.

-

Reflux a mixture of 2-ethyl-6-iodoquinazolin-4(3H)-one in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) with a catalytic amount of dimethylformamide (DMF) for 3-5 hours.

-

After completion of the reaction (monitored by TLC), carefully remove the excess chlorinating agent under reduced pressure.

-

Treat the residue with crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the aromatic protons on the quinazoline ring, as well as a triplet and a quartet corresponding to the methyl and methylene protons of the 2-ethyl group, respectively.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct peaks for the carbons of the quinazoline core and the ethyl substituent.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of 318.54, along with a characteristic isotopic pattern for the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C=N and C-Cl stretching vibrations.

Potential Applications in Medicinal Chemistry and Drug Development

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][7][8] The presence of a chlorine atom at the 4-position of the quinazoline ring provides a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives.

Substituted quinazolines are known to act as kinase inhibitors, and the 4-anilinoquinazoline scaffold is a key feature of several approved anticancer drugs, such as gefitinib and erlotinib.[2] The iodine atom at the 6-position can serve as a handle for further functionalization through cross-coupling reactions, enabling the introduction of various aryl or alkyl groups to explore structure-activity relationships.

The 2-ethyl substituent may influence the compound's steric and electronic properties, potentially leading to altered binding affinity and selectivity for biological targets. Therefore, this compound is a valuable intermediate for the synthesis of novel bioactive molecules with potential applications in oncology and other therapeutic areas.

Conclusion

This compound is a halogenated and alkylated quinazoline derivative with significant potential as a building block in drug discovery. This guide has provided its deduced molecular formula and calculated molecular weight, a plausible synthetic route, and an overview of its potential applications. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

- Kiruthiga, B., et al. (2009). Synthesis of Some New 2-Substituted Quinazolin-4-one Derivatives and their Biological Activties. International Journal of PharmTech Research, 1(4), 1503-1508.

-

4-chloro-6-iodoquinazoline - ChemBK. (2024, April 9). Retrieved February 25, 2026, from [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

Quinazoline and its diverse array of therapeutic application:A review. (2018, July 23). Retrieved February 25, 2026, from [Link]

-

The Medicinal Functionality of Quinazolines. (2022, October 23). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (2022, December 2). Retrieved February 25, 2026, from [Link]

-

4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012, July 30). Brieflands. Retrieved February 25, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. (2023, December 2). Retrieved February 25, 2026, from [Link]

-

Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC. (2024, April 24). Retrieved February 25, 2026, from [Link]

-

4-chloro-6-iodoquinazoline (C8H4ClIN2) - PubChemLite. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. QUINAZOLINE, 4-CHLORO-2-ETHYL-6-IODO- | 351426-09-0 [m.chemicalbook.com]

- 5. brieflands.com [brieflands.com]

- 6. Quinazolinone synthesis [organic-chemistry.org]

- 7. Quinazoline and its diverse array of therapeutic application:A review | PDF [slideshare.net]

- 8. mdpi.com [mdpi.com]

Comparative Technical Analysis: 4-Chloro-6-iodoquinazoline vs. 2-Ethyl Derivatives

Executive Summary

This technical guide analyzes the structural, synthetic, and functional divergences between 4-chloro-6-iodoquinazoline (the "Parent Scaffold") and its 2-ethyl derivatives (specifically 4-chloro-2-ethyl-6-iodoquinazoline). While both serve as electrophilic warheads for kinase inhibitor development, the introduction of the ethyl group at the C2 position fundamentally alters the electronic profile , steric environment , and metabolic liability of the core. This guide details these differences to aid researchers in scaffold selection for Structure-Activity Relationship (SAR) optimization.

Chemical Architecture & Synthesis[1]

The primary difference lies in the cyclization step of the quinazolinone precursor. The C2 substituent is determined by the "carbon donor" reagent used to close the pyrimidine ring.

Synthetic Pathways[2][3]

-

Route A (Parent Scaffold): Utilizes Formamidine acetate or Formamide . These reagents provide a single carbon atom with no alkyl substitution, resulting in a proton (H) at C2.

-

Route B (2-Ethyl Derivative): Utilizes Propionic anhydride or Propionic acid . These reagents introduce a three-carbon chain, where two carbons form the ethyl group at C2.

Visualization of Synthetic Divergence

The following diagram maps the parallel synthesis pathways, highlighting the critical divergence point at the cyclization step.

Caption: Divergent synthesis of 2-H and 2-Ethyl quinazoline scaffolds from a common iodobenzoic acid precursor.

Reactivity Profile: The Core Technical Differences

The introduction of the ethyl group affects the reactivity of the C4-chlorine atom toward Nucleophilic Aromatic Substitution (SNAr), which is the standard method for introducing the aniline moiety found in drugs like Gefitinib or Lapatinib.

Electronic Effects (+I Induction)

-

Parent (2-H): The proton at C2 offers no electron donation. The pyrimidine ring remains highly electron-deficient, making the C4 position highly electrophilic and reactive toward amines.

-

2-Ethyl: The ethyl group exerts a positive inductive effect (+I) . This electron donation slightly increases the electron density of the pyrimidine ring, rendering the C4 carbon less electrophilic. Consequently, SNAr reactions with the 2-ethyl derivative often require higher temperatures or longer reaction times compared to the parent.

Steric Hindrance[4]

-

Parent (2-H): Minimal steric bulk. Nucleophiles can approach C4 easily.

-

2-Ethyl: The ethyl group adds bulk adjacent to the N3 nitrogen. While C4 is not directly blocked, the increased steric volume can hinder the approach of bulky nucleophiles (e.g., ortho-substituted anilines) or affect the rotation of the final product in the binding pocket.

Comparative Data Table

| Feature | 4-Chloro-6-iodoquinazoline (Parent) | This compound |

| C2 Substituent | Proton (-H) | Ethyl (-CH₂CH₃) |

| Electronic Effect | Neutral | Electron Donating (+I) |

| C4 Reactivity (SNAr) | High (Fast kinetics) | Moderate (Slower kinetics) |

| Typical SNAr Temp | Room Temp to 60°C | 60°C to 90°C (Reflux often required) |

| Solubility (LogP) | Lower (More polar) | Higher (More lipophilic) |

| 1H NMR Diagnostic | Singlet at ~9.0 ppm (C2-H) | Triplet (~1.3 ppm) & Quartet (~2.9 ppm) |

Medicinal Chemistry & SAR Implications[1][4][6][7][8][9][10][11][12][13]

In drug discovery, the choice between these two scaffolds is rarely about chemical reactivity alone; it is about biological fit and ADME properties .

Kinase Binding Mode

-

The "Gatekeeper" Interaction: In many kinase active sites (e.g., EGFR), the C2 position faces the solvent front or the gatekeeper residue.

-

2-H: Preferred for tight pockets (e.g., EGFR wild type).

-

2-Ethyl: Can induce clashes in small pockets but may improve potency in kinases with larger hydrophobic pockets or specific selectivity requirements (e.g., VEGFR-2, ALK2).

-

-

Selectivity Shift: The ethyl group can act as a "selectivity toggle," preventing binding to off-target kinases that cannot accommodate the extra bulk.

Metabolic Liability (Crucial for Drug Design)

-

Benzylic Oxidation: The methylene group (-CH₂-) of the 2-ethyl chain is benzylic . This position is highly susceptible to metabolic oxidation by Cytochrome P450 enzymes (CYP450), potentially converting the ethyl group into a secondary alcohol or ketone in vivo.

-

Implication: If metabolic stability is a project issue, the 2-ethyl group represents a "soft spot" that may require deuteration or replacement (e.g., with a cyclopropyl or trifluoromethyl group) to block metabolism.

SAR Decision Tree

Caption: Strategic decision tree for selecting between 2-H and 2-Ethyl quinazoline scaffolds.

Experimental Protocols

These protocols are designed to be self-validating. The key validation step is the NMR check of the intermediate quinazolinone before chlorination.

Protocol A: Synthesis of 4-Chloro-6-iodoquinazoline (2-H)

-

Cyclization:

-

Mix 2-amino-5-iodobenzoic acid (1.0 eq) with Formamidine Acetate (2.0 eq) in Ethanol.

-

Reflux for 4–6 hours. Monitor by TLC (High polarity shift).

-

Cool, filter precipitate. Wash with cold EtOH.

-

Validation: 1H NMR (DMSO-d6) must show a singlet at ~8.1 ppm (C2-H) and ~8.3 ppm (C4-H, if enol form is minor) or broad amide peaks.

-

-

Chlorination:

-

Suspend dried 6-iodoquinazolin-4(3H)-one in POCl₃ (5–10 vol).

-

Add DIPEA (1.5 eq) dropwise (Exothermic!).

-

Heat to reflux (105°C) for 2–4 hours until clear solution forms.

-

Concentrate POCl₃, quench carefully with ice/NaHCO₃. Extract with DCM.

-

Validation: 1H NMR (CDCl3) shows Singlet at ~9.0 ppm (C2-H) .

-

Protocol B: Synthesis of this compound (2-Et)

-

Cyclization:

-

Mix 2-amino-5-iodobenzamide (1.0 eq) with Propionic Anhydride (5.0 eq).

-

Reflux (140°C) for 2–3 hours.

-

Note: If using acid, propionic acid reflux is required.

-

Cool, pour into water/ice. Filter solid.

-

Validation: 1H NMR (DMSO-d6) must show Triplet (~1.2 ppm) and Quartet (~2.6 ppm) for the ethyl group.

-

-

Chlorination:

-

Suspend 2-ethyl-6-iodoquinazolin-4(3H)-one in POCl₃.

-

Add DIPEA (1.5 eq).

-

Reflux (105°C) for 3–6 hours. Note: This often takes longer than the 2-H analog due to steric/electronic effects.

-

Workup as above.

-

Validation: 1H NMR (CDCl3) shows ethyl pattern and NO singlet at 9.0 ppm .

-

General C4-Amination (SNAr)

-

Substrate: 4-chloro-quinazoline derivative (1.0 eq).

-

Nucleophile: Aniline/Amine (1.1 eq).

-

Solvent: Isopropanol (IPA) or Acetonitrile (MeCN).

-

Condition:

-

For 2-H: Heat at 60°C for 2–4 hours. Product often precipitates as HCl salt.

-

For 2-Et: Heat at 80°C (Reflux) for 4–8 hours. If reaction is sluggish, add catalytic KI or switch to n-Butanol at 110°C.

-

References

-

Synthesis of 4-Chloro-6-iodoquinazoline: GuideChem. "Synthesis method of 4-Chloro-6-iodoquinazoline." GuideChem Chemical Network. Link

-

Quinazoline Reactivity & SNAr: BenchChem. "Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives." BenchChem Technical Support. Link

-

SAR of 2-Substituted Quinazolines: National Institutes of Health (NIH). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." PMC. Link

-

Metabolic Stability (Benzylic Oxidation): MDPI. "Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis." Molecules. Link

-

Comparative Reactivity (2-Methyl vs 2-H): NIH. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein J. Org. Chem.Link

Technical Guide: Solubility Profiling & Solvent Systems for 4-Chloro-2-ethyl-6-iodoquinazoline

Part 1: Executive Summary & Chemical Context

4-Chloro-2-ethyl-6-iodoquinazoline (CAS: 98556-31-1) is a critical heterocyclic intermediate, most notably utilized in the synthesis of tyrosine kinase inhibitors such as Lapatinib . Its dual-halogenated scaffold presents unique solubility challenges: the C4-chloro group renders it electrophilic and prone to hydrolysis, while the C6-iodo group increases lipophilicity and allows for palladium-catalyzed cross-coupling.

Understanding the solubility profile of this compound is not merely about dissolution; it is a control parameter for reaction kinetics (S_NAr substitutions), hydrolytic stability, and isolation efficiency. This guide provides a definitive framework for solvent selection, supported by mechanistic insights and validated protocols.

Part 2: Chemical Properties & Solubility Profile[1][2][3]

Physicochemical Drivers

The solubility of this compound is governed by three molecular features:

-

The Quinazoline Core: Planar and aromatic, facilitating

- -

The 2-Ethyl Substituent: Adds minor aliphatic character, slightly improving solubility in moderately polar solvents (e.g., Ethyl Acetate) compared to the 2-H analog.

-

Halogen Substituents (4-Cl, 6-I): These increase lipophilicity (

estimated). The C4-Cl bond is highly polarized, making the compound reactive toward nucleophilic solvents (e.g., water, alcohols) under specific conditions.

Qualitative Solubility Matrix

The following data categorizes solvents based on their utility in processing this specific intermediate.

| Solvent Class | Representative Solvents | Solubility Status | Operational Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE) | High | Primary Reaction/Extraction Media. Excellent for synthesis and workup. Inert to the electrophilic C4-Cl center. |

| Polar Aprotic | DMF, DMSO, NMP, DMAc | High | S_NAr Reaction Media. High solubility accelerates nucleophilic substitutions. Difficult to remove during workup (high BP). |

| Esters & Ethers | Ethyl Acetate (EtOAc), THF, 2-MeTHF | Moderate | Crystallization/Wash Media. THF is excellent for reactions but requires anhydrous conditions to prevent hydrolysis. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate/Reactive | Anti-Solvents/Reagents. Soluble, but risk of alcoholysis (forming ether byproducts) at high temps/pH. Used cold for precipitation.[1] |

| Non-Polar Aliphatics | Hexanes, Heptane, Cyclohexane | Low | Anti-Solvents. Used to crash out the product from DCM or EtOAc solutions. |

| Aqueous | Water, Brine | Insoluble | Wash Media. The compound is hydrophobic. Aqueous washes remove inorganic salts without dissolving the product. |

Critical Warning: Avoid prolonged exposure to wet polar aprotic solvents (e.g., wet DMSO) or hot alcohols, as the 4-chloro group is susceptible to nucleophilic displacement, degrading the material to the corresponding quinazolinone or ether.

Part 3: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To determine the saturation solubility of this compound in a candidate solvent.

Reagents & Equipment:

-

This compound (Test Article)[2]

-

Candidate Solvent (HPLC Grade)

-

Temperature-controlled shaker or water bath

-

0.45 µm PTFE Syringe Filter (Nylon filters may degrade in halogenated solvents)

-

Pre-weighed glass vials

Workflow:

-

Saturation: Add excess solid (approx. 50 mg) to 1.0 mL of solvent in a sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Self-Validation: Ensure solid remains visible throughout. If all solid dissolves, add more until a precipitate persists.

-

-

Filtration: Centrifuge or let settle, then filter the supernatant using a pre-warmed syringe and PTFE filter to prevent precipitation in the needle.

-

Quantification: Transfer a precise volume (e.g., 0.5 mL) of filtrate to a pre-weighed vial. Evaporate solvent under nitrogen/vacuum. Weigh the residue.

-

Calculation:

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for solubility testing, distinguishing between kinetic (rapid) and thermodynamic (equilibrium) methods.

Figure 1: Decision tree for categorizing solvents based on visual solubility checks, aiding in the selection of reaction media versus purification solvents.

Part 4: Application in Synthesis & Purification

Solvent Selection for Nucleophilic Substitution (S_NAr)

The primary utility of the 4-chloro group is its displacement by amines (e.g., 3-chloro-4-(3-fluorobenzyloxy)aniline in Lapatinib synthesis).

-

Recommended Solvent: Isopropanol (IPA) or Acetonitrile (MeCN) .

-

Why: While DCM dissolves the starting material well, it does not support the transition state of S_NAr reactions as effectively as polar solvents.

-

Protocol Insight: The reaction is often refluxed in IPA. The product (amino-quinazoline) is often less soluble in IPA than the chloro-precursor, allowing it to precipitate upon cooling, driving the reaction to completion and simplifying purification (filtration).

-

Workup & Isolation Strategy

When synthesizing this compound from its 4-hydroxy precursor (using

-

Quenching: The reaction mixture is typically quenched into ice water.

-

Extraction: Dichloromethane (DCM) is the gold standard here.

-

Reasoning: High solubility of the 4-chloro derivative in DCM ensures efficient recovery from the aqueous quench.

-

-

Drying: Use Anhydrous

. -

Crystallization: If the crude is impure, a solvent switch from DCM to Hexane/Ethyl Acetate is effective.

-

Method: Concentrate the DCM layer to a minimum volume, add Hexane slowly until turbidity appears, then cool to 0°C.

-

Visualization: Synthesis & Isolation Workflow

This diagram illustrates the solvent transformations required during the synthesis of the 4-chloro derivative.

Figure 2: Process flow for the synthesis and isolation of the target compound, highlighting the critical solvent switch from reaction (Toluene/Neat) to workup (DCM) to purification (EtOAc/Hexane).

Part 5: References

-

PubChem. (2025).[3] 4-Chloro-6-iodoquinazoline Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Retrieved from [Link]

Sources

6-iodoquinazoline scaffold in medicinal chemistry research

The 6-iodoquinazoline scaffold represents a high-value "molecular pivot" in modern medicinal chemistry.[1] Unlike its ubiquitously substituted 6,7-dimethoxy cousins (e.g., Gefitinib, Erlotinib), the 6-iodo variant offers a unique orthogonal handle for late-stage diversification. This guide details the strategic deployment of this scaffold, focusing on its synthesis, functionalization via palladium-catalyzed cross-coupling, and its critical role in structure-activity relationship (SAR) exploration for kinase inhibitors.

Part 1: The Strategic Value of the 6-Iodo Handle

In kinase inhibitor design, the quinazoline core typically binds to the ATP-binding pocket.[2] The N1 and N3 nitrogens interact with the hinge region.

-

The 4-position (usually an aniline) dictates affinity for the hydrophobic pocket.

-

The 6-position is the strategic vector. An iodine atom here is not merely a halogen; it is a reactive gateway. It allows chemists to rapidly generate libraries of compounds probing the "solvent front" or specific hydrophobic back-pockets (e.g., the gatekeeper residue in EGFR T790M mutants) after the core heterocycle has been constructed.

Part 2: Synthetic Architecture & Protocols

The most robust route to 6-iodoquinazoline does not rely on direct iodination of the heterocycle (which can suffer from regioselectivity issues) but rather on "pre-installing" the iodine on the anthranilic acid precursor.

Workflow Diagram: The "Build-and-Diversify" Strategy

The following diagram illustrates the logical flow from precursor to lead candidate, highlighting the critical divergence point at C-6.

Caption: Step-wise construction of the 6-iodoquinazoline scaffold showing the critical divergence point for library generation.

Detailed Experimental Protocol: The "Pivot" Synthesis

This protocol describes the conversion of the stable 6-iodoquinazolin-4-one into a functionalized kinase inhibitor lead. This workflow is self-validating: the disappearance of the characteristic C-Cl stretch and the shift in aromatic protons provide clear checkpoints.

Phase 1: Activation (Chlorination)

-

Reagents: 6-iodoquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (

, excess), -

Procedure:

-

Suspend 6-iodoquinazolin-4(3H)-one in neat

(approx. 5-10 mL per gram). -

Add catalytic DIPEA to accelerate the Vilsmeier-Haack-type mechanism.

-

Reflux (

) for 2-4 hours. Checkpoint: Solution turns clear and yellow/orange. -

Critical Step: Evaporate excess

under reduced pressure. Avert hydrolysis by pouring the residue onto crushed ice/ammonia water. -

Filter the precipitate (4-chloro-6-iodoquinazoline). Dry in vacuo.

-

Phase 2: Hinge Binder Installation (SNAr)

-

Reagents: 4-chloro-6-iodoquinazoline (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), Isopropanol (

). -

Procedure:

-

Dissolve the chloro-intermediate in

. -

Add the aniline.

-

Reflux for 2-3 hours.

-

Self-Validation: The product often precipitates as the HCl salt. Cool to RT, filter, and wash with cold ether.

-

Yields typically >85%.

-

Phase 3: The "Pivot" (Suzuki-Miyaura Coupling at C-6)

-

Objective: Install a solubilizing or hydrophobic group at position 6.

-

Reagents: 4-anilino-6-iodoquinazoline (1.0 eq), Phenylboronic acid derivative (1.2 eq),

(5 mol%), -

Procedure:

-

Degas solvents (Dioxane/Water) with

for 15 mins (Oxygen is the enemy of Pd(0)). -

Add reagents and catalyst under inert atmosphere.

-

Heat to

for 6-12 hours. -

Workup: Extract with EtOAc, wash with brine. Purify via flash chromatography (Hex/EtOAc).

-

Part 3: Medicinal Chemistry & SAR Logic

The 6-iodo group allows for the exploration of Chemical Space that 6,7-dialkoxy quinazolines cannot reach.

SAR Table: Impact of C-6 Modification on EGFR/VEGFR Activity

| C-6 Substituent | Electronic Effect | Steric Profile | Predicted Biological Outcome |

| -I (Iodine) | Weak withdrawing | Moderate | Parent Scaffold. Good potency, but often poor solubility. Serves as the baseline. |

| -Aryl (Phenyl) | Conjugation | Bulky | Extended Reach. Can access the hydrophobic pocket II. often increases potency against VEGFR-2. |

| -Alkynyl | Withdrawing | Linear/Rigid | Rigid Spacer. Ideal for reaching deep pockets or avoiding steric clashes with the "Gatekeeper" residue (T790M). |

| -Heterocycle | Variable | Bulky/Polar | Solubility/Selectivity. Introduction of Pyridine or Morpholine at C-6 drastically improves ADME (Solubility) and can form H-bonds with solvent-front residues. |

Mechanistic Diagram: Binding Mode Logic

This diagram visualizes how the 6-iodo-derived modifications interact with the kinase domain, specifically EGFR.

Caption: SAR interaction map showing how C-6 modifications modulate binding properties in the ATP pocket.

Part 4: Future Outlook & PROTACs

The 6-iodoquinazoline scaffold is currently experiencing a renaissance in the field of Targeted Protein Degradation (PROTACs) .

-

The Logic: PROTACs require a linker to connect the warhead (ligand) to an E3 ligase recruiter.

-

The Application: The C-6 position points towards the solvent front in many kinase crystal structures. This makes the 6-iodo group the ideal attachment point for the linker chain via Sonogashira or Heck coupling, minimizing disruption to the primary binding event at the hinge.

References

-

Synthesis and biological evaluation of iodoquinazolinone derivatives. Journal of Chemical and Pharmaceutical Research.[3][4][5][6][7][8][9][10]

-

Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. PMC - NIH.10[3][6][7][10]

-

Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PMC - NIH.8[3][6][7][10]

-

Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. MDPI.4[3][4][5][6][7][10]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC - NIH.3[3][6][7][10]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.11[3][4][5][6][7][8][9][10]

Sources

- 1. Methyl 6-Iodoquinazoline-4-carboxylate|RUO [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Impact of 2-Position Substitution on Quinazoline Lipophilicity: A Technical Guide

Abstract

Lipophilicity, a critical physicochemical parameter, profoundly influences a drug molecule's journey through the body, governing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] For medicinal chemists, modulating lipophilicity is a key strategy for optimizing a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of how subtle structural modifications to the quinazoline scaffold—specifically, the substitution of a hydrogen atom with an ethyl group at the 2-position—can significantly alter its lipophilic character. We will explore the theoretical underpinnings of this change, detail robust experimental and computational methods for its quantification, and discuss the downstream implications for drug development.

Introduction: The Central Role of Lipophilicity in Drug Design

Lipophilicity, the "fat-loving" nature of a molecule, dictates its ability to partition between a non-polar, lipid-like environment and a polar, aqueous one.[1] This property is a primary determinant of a drug's behavior in biological systems.[1]

-

Absorption: For oral drugs, sufficient lipophilicity is required to traverse the lipid-rich membranes of the gastrointestinal tract.[1][]

-

Distribution: Once absorbed, a drug's lipophilicity influences its distribution into various tissues. Highly lipophilic compounds may readily cross the blood-brain barrier or accumulate in fatty tissues.[1][]

-

Metabolism: More lipophilic drugs are often more susceptible to metabolism by hepatic enzymes, which can affect their half-life.[]

-

Target Engagement: The binding pockets of many protein targets are hydrophobic in nature, meaning that a certain degree of lipophilicity can enhance ligand affinity.[]

However, a delicate balance is required. Excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and non-specific binding, potentially causing off-target toxicity.[][5] The widely cited Lipinski's Rule of Five suggests that for a compound to have drug-like properties, its LogP (a measure of lipophilicity) should generally not exceed 5.[1][]

The quinazoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[6] Fine-tuning the physicochemical properties of quinazoline derivatives is therefore of paramount importance.

Structural Modification and Its Physicochemical Consequences

The seemingly minor change of replacing a hydrogen atom with an ethyl group at the 2-position of the quinazoline core introduces a significant alteration in the molecule's hydrophobic surface area.

dot

Caption: Structural comparison of 2-H and 2-Et quinazoline cores.

From a theoretical standpoint, the ethyl group (-CH2CH3) is a non-polar, aliphatic moiety.[7] Its addition increases the molecule's overall carbon count and reduces its relative polarity compared to the parent 2-hydrogen analogue. This is due to the hydrophobic nature of alkyl groups, which interact weakly with water molecules.[7] This fundamental change is expected to result in a positive shift in the compound's LogP value, indicating increased lipophilicity. Small lipophilic groups at the C-2 position of the quinazoline scaffold have been shown to potentially increase biological activity in certain contexts.[6]

Quantifying the Change in Lipophilicity

To accurately assess the impact of the 2-ethyl substitution, both computational and experimental methods should be employed. These approaches provide complementary data, strengthening the confidence in the observed results.

Computational Prediction (cLogP)

In silico methods provide a rapid and cost-effective way to estimate lipophilicity before a compound is synthesized. Numerous algorithms exist (e.g., ALOGP, XLOGP3, ClogP) that calculate the logarithm of the partition coefficient (cLogP) based on the molecule's structure by summing the hydrophobic contributions of its fragments.[8]

Rationale: The primary value of cLogP lies in its predictive power for compound design and prioritization. By calculating the theoretical lipophilicity of a proposed series of analogues, chemists can identify and focus on compounds within the desired physicochemical space, saving significant synthetic effort.

Experimental Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely accepted experimental method for determining lipophilicity.[9][10] It measures the retention time of a compound on a non-polar stationary phase (typically C18) as it is eluted by a polar mobile phase. Compounds with higher lipophilicity interact more strongly with the stationary phase and thus have longer retention times.

The retention time is used to calculate the retention factor (k), which can then be correlated to LogP values by running a set of calibration standards with known LogP values.

Self-Validating Experimental Protocol: Lipophilicity Determination by RP-HPLC

Objective: To determine the chromatographic hydrophobicity index (and correlate it to LogP) for 2-H and 2-Et quinazoline derivatives.

Materials:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid

-

Test Compounds: 2-H and 2-Et quinazoline derivatives (dissolved in DMSO or Acetonitrile at 1 mg/mL)

-

Calibration Standards: A series of compounds with known LogP values (e.g., a homologous series of alkylbenzenes or well-characterized drugs).

Methodology:

-

System Preparation & Equilibration:

-

Install the C18 column and set the column oven temperature to a constant value (e.g., 40 °C) to ensure reproducible retention times.

-

Purge the system with the mobile phases.

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.

-

Causality: Maintaining a constant temperature is critical as retention is temperature-dependent. Equilibration ensures the stationary phase is ready for consistent analyte interaction.

-

-

Determination of Dead Time (t0):

-

Inject a non-retained compound (e.g., uracil or sodium nitrate).

-

The retention time of this peak is the column dead time (t0).

-

Causality: t0 represents the time it takes for an unretained compound to pass through the system. It is essential for calculating the retention factor (k), which measures the actual interaction with the stationary phase.

-

-

Calibration Curve Generation:

-

Inject each calibration standard individually using a defined isocratic mobile phase composition (e.g., 50% A / 50% B).

-

Record the retention time (tR) for each standard.

-

Calculate the retention factor (k) for each standard using the formula: k = (tR - t0) / t0 .

-

Calculate log k for each standard.

-

Plot the known LogP values of the standards (Y-axis) against their corresponding calculated log k values (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Trustworthiness: A high correlation coefficient (R² > 0.98) for this calibration curve validates that the chromatographic system is performing correctly and that retention is directly and linearly related to lipophilicity for the chosen standards.

-

-

Analysis of Test Compounds:

-

Inject the 2-H and 2-Et quinazoline derivatives under the exact same isocratic conditions used for the standards.

-

Record their retention times (tR).

-

Calculate their respective k and log k values.

-

-

Data Interpretation:

-

Using the linear regression equation from the calibration curve, calculate the experimental LogP (LogPexp) for each test compound from its log k value.

-

Compare the LogPexp values of the 2-H and 2-Et derivatives.

-

dot

Caption: Experimental workflow for LogP determination via RP-HPLC.

Data Summary and Interpretation

The expected outcome of these analyses is a clear, quantifiable increase in lipophilicity when moving from the 2-hydrogen to the 2-ethyl derivative.

| Compound ID | Substitution at C2 | cLogP (Calculated) | Retention Factor (k) | log k | LogP (Experimental) |

| QZ-H | Hydrogen | 2.10 | 3.5 | 0.54 | 2.15 |

| QZ-Et | Ethyl | 2.95 | 8.2 | 0.91 | 2.99 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

The data clearly shows that the addition of the ethyl group leads to a higher calculated LogP, a significantly larger retention factor (k) on the non-polar HPLC column, and consequently, a higher experimentally determined LogP value. This confirms that the ethyl group substantially increases the lipophilicity of the quinazoline scaffold.

Implications for ADME Properties

The observed increase in lipophilicity has predictable consequences for the molecule's ADME profile.

dot

Caption: Impact of increased lipophilicity on ADME properties.

-

Potential Positives (Green Arrows): The higher lipophilicity of the 2-ethyl derivative could enhance its ability to cross cell membranes, potentially leading to improved oral absorption and better penetration into target tissues, including the central nervous system.[1][]

-

Potential Negatives (Red Arrows): This change also brings risks. Increased lipophilicity can decrease aqueous solubility, which might hinder formulation and dissolution.[5] It can also lead to increased binding to plasma proteins like albumin, reducing the free fraction of the drug available to act on its target. Finally, it may make the compound a better substrate for metabolic enzymes (e.g., Cytochrome P450s), potentially leading to faster clearance and a shorter half-life.[]

Conclusion

The substitution of a hydrogen atom with an ethyl group at the 2-position of a quinazoline derivative is a subtle structural change with a profound and predictable impact on lipophilicity. This guide has demonstrated that the addition of the hydrophobic ethyl moiety leads to a quantifiable increase in the LogP value, as confirmed by both computational predictions and robust experimental determination via RP-HPLC. Researchers and drug development professionals must carefully consider this shift, as it directly influences key ADME properties. While the increased lipophilicity may be beneficial for membrane permeability and target engagement, it must be carefully balanced against potential liabilities such as decreased solubility and increased metabolic clearance to successfully optimize a quinazoline-based drug candidate.[2]

References

-

Omics Online. (2024, December 31). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics. Available from: [Link]

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. Available from: [Link]

-

Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Available from: [Link]

-

Sauk, V., et al. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available from: [Link]

-

Wróbel, D., et al. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. UNL Digital Commons. Available from: [Link]

-

Serin, S. (2024, May 3). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry. Available from: [Link]

-

Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2017). Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. Available from: [Link]

-

Amin, K. M., et al. (2014). synthesis, cytotoxic evaluation and molecular docking study of novel quinazoline derivatives as parp-1 inhibitors. ResearchGate. Available from: [Link]

-

Sharma, P., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available from: [Link]

-

Abdullahi, M., et al. (n.d.). THEORETICAL BIO-SIGNIFICANCE EVALUATION OF QUINAZOLINE ANALOGUES. Available from: [Link]

-

Karadima, M., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC - NIH. Available from: [Link]

-

Abdullahi, M., et al. (2021). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PMC. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024, May 25). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. Available from: [Link]

-

Wróbel, D., et al. (2021, May 23). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. PMC. Available from: [Link]

-

ACS Publications. (1995). Quinazoline antifolate thymidylate synthase inhibitors: alkyl, substituted alkyl, and aryl substituents in the C-2 position. Journal of Medicinal Chemistry. Available from: [Link]

-

MDPI. (2025, December 25). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. Available from: [Link]

-

Schneider, H-J. (2025, September 25). Problematic Attributions of Entropic and Hydrophobic Effects in Drug Interactions. ACS Bio & Med Chem Au. Available from: [Link]

-

Gobal, F. (n.d.). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. PMC - NIH. Available from: [Link]

-

NC State University Libraries. (n.d.). Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science. Available from: [Link]

-

ResearchGate. (n.d.). Is the Ether Group Hydrophilic or Hydrophobic?. Available from: [Link]

-

Fujii, S. (2016, April 20). Expanding the chemical space of hydrophobic pharmacophores: the role of hydrophobic substructures in the development of novel transcription modulators. RSC Publishing. Available from: [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. chemaxon.com [chemaxon.com]

- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science [ncstate.pressbooks.pub]

- 8. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Stability of 4-Chloro-2-ethyl-6-iodoquinazoline

Executive Summary

As a pivotal intermediate in the synthesis of targeted therapeutics, the chemical integrity of 4-chloro-2-ethyl-6-iodoquinazoline is paramount. Its stability profile directly influences the quality, safety, and manufacturability of advanced pharmaceutical agents. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and manage the stability of this complex heterocyclic compound. We will delve into its inherent structural liabilities, outline a robust stability assessment program based on established regulatory principles, and provide actionable protocols for storage and handling. My insights are drawn from extensive experience in process chemistry and a fundamental understanding of reaction kinetics and degradation mechanisms, ensuring a practical and scientifically rigorous approach.

Physicochemical Properties and Inherent Instabilities

The structure of this compound presents several key reactive sites that dictate its stability. Understanding these is the first step in predicting and controlling its degradation.

-

The 4-Chloro Substituent: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This is the most probable site of hydrolytic degradation. The quinazoline ring system activates this position, making it reactive towards water (hydrolysis) or other nucleophiles. Studies on related 4-chloroquinazolines confirm their reactivity toward nucleophiles, which is a critical consideration for stability in aqueous or protic environments[1][2].

-

The 6-Iodo Substituent: The carbon-iodine bond is the weakest of the carbon-halogen bonds and is known to be sensitive to light (photolysis).[3][4] UV or even visible light can induce homolytic cleavage of the C-I bond, generating radical intermediates that can lead to a cascade of degradation products or discoloration of the material.[5][6]

-

The Quinazoline Core: The nitrogen atoms in the quinazoline ring provide basicity and sites for potential oxidation. The overall aromatic system, while generally stable, can be compromised under harsh oxidative or pH conditions.

Based on these structural features, the primary degradation pathways of concern are hydrolysis and photolysis . Oxidation is a secondary, but still plausible, degradation route.

A Strategic Framework for Stability Assessment

A comprehensive stability program is not merely about data collection; it's about systematically challenging the molecule to reveal its weaknesses. This allows for the development of a robust control strategy. Our approach is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2).[7][8][9][10]

Forced Degradation (Stress Testing)

The primary goal of forced degradation is to deliberately degrade the sample to identify the likely degradation products and establish a "stability-indicating" analytical method.[9][10] The aim is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[7][11]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol for Forced Degradation:

-

Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize an aliquot before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature, monitoring frequently as base hydrolysis can be rapid. Neutralize an aliquot before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Also, heat the stock solution under reflux.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a controlled light source as specified in ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to shield it from light.

-

Analysis: At each time point, analyze the stressed samples against a control (unstressed) sample using a validated stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies

Once the degradation profile is understood, formal stability studies are conducted under ICH-prescribed conditions to establish a retest period or shelf life.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Table 1: Recommended ICH Conditions for Stability Testing of Drug Substances. |

Potential Degradation Pathways

Based on the forced degradation results and the inherent chemical nature of the molecule, we can postulate the primary degradation pathways.

Caption: Hypothesized Degradation Pathways.

-

Hydrolytic Pathway: The most significant pathway is likely the hydrolysis of the C4-Cl bond to form 2-ethyl-6-iodoquinazolin-4(3H)-one . This reaction is expected to be accelerated by both acidic and basic conditions. The quinazolinone ring itself is generally stable under mild conditions.[12]

-

Photolytic Pathway: Exposure to UV light can cause cleavage of the C-I bond, leading to the formation of 4-chloro-2-ethylquinazoline and other radical-derived impurities.[4][5] This will likely result in discoloration of the material.

-

Oxidative Pathway: Oxidation may occur at the nitrogen atoms of the quinazoline ring, forming various N-oxides, especially in the presence of strong oxidizing agents like peroxides.

Stability-Indicating Analytical Methodology

A robust analytical method is the cornerstone of any stability study. It must be able to separate, detect, and quantify the parent compound from all potential degradation products and process-related impurities.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Detection: UV detection at a wavelength where the parent and key degradants have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is essential during method development and forced degradation studies to identify the mass of unknown degradation products, which is crucial for structural elucidation.

Validation of the HPLC method should be performed according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Several studies have successfully used RP-HPLC to determine the stability of various quinazoline derivatives.[13][14]

Recommended Storage and Handling

Based on the predicted instabilities, the following storage and handling procedures are critical to maintain the integrity of this compound.

-

Temperature: Store in a cool, controlled environment. Refrigeration (2-8°C) is recommended for long-term storage to minimize the rate of any potential thermal degradation.

-

Light: Protect from light at all times. Store containers in light-proof outer packaging or use amber vials.[15] This is the most critical parameter to control due to the photosensitive C-I bond.

-

Moisture/Humidity: Store in tightly sealed containers in a dry place or desiccator.[15][16] The high reactivity of the C4-Cl bond to hydrolysis makes protection from moisture essential.

-

Inert Atmosphere: For long-term storage or for use as a reference standard, packaging under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidative degradation.

-

Chemical Incompatibility: Store segregated from strong acids, bases, and oxidizing agents to prevent contact-initiated degradation.[16][17][18]

Conclusion

The chemical stability of this compound is governed primarily by its susceptibility to hydrolysis at the C4-chloro position and photolysis of the C6-iodo bond. A proactive stability program, initiated with comprehensive forced degradation studies, is essential to develop a validated, stability-indicating analytical method and to understand the degradation profile. By implementing stringent controls over light, moisture, and temperature during storage and handling, the chemical integrity of this vital pharmaceutical intermediate can be preserved, ensuring the quality and consistency of downstream processes and the final active pharmaceutical ingredient.

References

-

Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

-

Błaszczak-Świątkiewicz, K., et al. (2015). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]

-

Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Klick, S., et al. (2005). Toward a scientific and regulatory framework for the development, validation and implementation of stability-indicating analytical methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Available at: [Link]

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

-

Popa, M., et al. (2016). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. ResearchGate. Available at: [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

-

Haefelfinger, P., & Hess, B. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. ResearchGate. Available at: [Link]

-

Diabetic Studies. (n.d.). Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives. diabeticstudies.org. Available at: [Link]

-

Enviro Tech International, Inc. (n.d.). What Is The Best Way To Store Chemical Solvents? Enviro Tech International, Inc. Available at: [Link]

-

University of St Andrews. (n.d.). Practices for Proper Chemical Storage. Environmental Health and Safety Services. Available at: [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University. Available at: [Link]

-

Pharmaseed ltd. (n.d.). Photochemically Induced Isotopic Exchange between Iodobenzene and Molecular Iodine. Pharmaseed ltd. Available at: [Link]

-

Cirkva, V., & Fiedler, P. (2002). Synthesis and Photochemistry of 1-Iodocyclohexene: Influence of Ultrasound on Ionic vs. Radical Behaviour. Molecules. Available at: [Link]

-

ACS Publications. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H). ACS Publications. Available at: [Link]

-

University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University College Cork. Available at: [Link]

-

Westerberg, K., et al. (2004). Novel 4-Chlorophenol Degradation Gene Cluster and Degradation Route via Hydroxyquinol in Arthrobacter chlorophenolicus A6. Applied and Environmental Microbiology. Available at: [Link]

-

Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. Available at: [Link]

-

de Oliveira, C. S. A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. National Center for Biotechnology Information. Available at: [Link]

-

Wang, J., et al. (2021). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. Chemosphere. Available at: [Link]

-

Bentabed, A., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules. Available at: [Link]

-

Murdock, D., et al. (2011). Nσ* and πσ* excited states in aryl halide photochemistry: A comprehensive study of the UV photodissociation dynamics of iodobenzene. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. Books - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaseedltd.com [pharmaseedltd.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Photochemistry of 1-Iodocyclohexene: Influence of Ultrasound on Ionic vs. Radical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onyxipca.com [onyxipca.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]